An In-depth Technical Guide to the Physical Properties of 2-Methyl-6-nitrobenzoyl chloride
An In-depth Technical Guide to the Physical Properties of 2-Methyl-6-nitrobenzoyl chloride
Abstract
This technical guide provides a comprehensive overview of the physical properties of 2-Methyl-6-nitrobenzoyl chloride (CAS No. 66232-57-3), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also insights into the experimental methodologies for their determination and the underlying chemical principles. We will delve into the structural and electronic features that dictate the compound's physical state, solubility, and spectral characteristics, providing a robust framework for its application in a laboratory setting.
Introduction: Understanding the Molecular Architecture
2-Methyl-6-nitrobenzoyl chloride is an aromatic acyl chloride characterized by a benzene ring substituted with a methyl group, a nitro group, and a reactive benzoyl chloride moiety. Its molecular formula is C₈H₆ClNO₃, and its molecular weight is 199.59 g/mol .[1][2] The strategic placement of the methyl and nitro groups ortho to the benzoyl chloride functional group introduces significant steric and electronic effects that define its reactivity and physical properties.
The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making the compound a highly reactive acylating agent.[3] Conversely, the ortho-methyl group provides steric hindrance, which can influence the regioselectivity of its reactions. This unique combination of features makes it a valuable building block in multi-step organic synthesis.
Core Physical Properties
A precise understanding of the physical properties of a reagent is paramount for its effective use in synthesis, purification, and formulation. The following section details the key physical constants of 2-Methyl-6-nitrobenzoyl chloride.
Summary of Physical Data
| Property | Value | Source(s) |
| CAS Number | 66232-57-3 | [1][2] |
| Molecular Formula | C₈H₆ClNO₃ | [1][2] |
| Molecular Weight | 199.59 g/mol | [1][2] |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | 68-70 °C | [5] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Insoluble and reactive with water. Soluble in various organic solvents. | [6] |
Detailed Analysis of Physical Properties
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Physical State and Appearance: 2-Methyl-6-nitrobenzoyl chloride exists as a yellow crystalline powder at standard temperature and pressure.[4] Its relatively low melting point means it may also be encountered as a low-melting solid. Like other acyl chlorides, it is known to be a lachrymator, meaning it can irritate the eyes and cause tearing.[7]
-
Melting Point: The melting point of 2-Methyl-6-nitrobenzoyl chloride is reported to be in the range of 68-70 °C.[5] The melting point of a crystalline solid is a sensitive indicator of purity. A sharp melting range, typically narrow (0.5-1.0°C), is indicative of a high-purity sample. Impurities tend to depress and broaden the melting range.
-
Solubility: Acyl chlorides as a class are reactive with protic solvents such as water and alcohols.[6] 2-Methyl-6-nitrobenzoyl chloride is insoluble in water and will undergo rapid hydrolysis upon contact to form the corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid, and hydrochloric acid.[6] It is generally soluble in a range of common aprotic organic solvents such as chloroform, dichloromethane, toluene, and ethers.[7] When selecting a solvent for a reaction, it is crucial to use an anhydrous grade to prevent hydrolysis of the acyl chloride.
Spectral Characterization: The Molecular Fingerprint
Spectroscopic data provides an unambiguous identification of a molecule and offers insights into its electronic and structural properties. While experimental spectra for 2-Methyl-6-nitrobenzoyl chloride are not widely published, this section outlines the expected spectral features based on the analysis of its functional groups and data from closely related isomers.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups within the molecule. The most characteristic absorptions for 2-Methyl-6-nitrobenzoyl chloride are expected to be:
-
C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is anticipated in the region of 1775-1810 cm⁻¹ . This high frequency is characteristic of acyl chlorides and is due to the strong electron-withdrawing effect of the chlorine atom.[10][11]
-
N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group. These typically appear around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
C-Cl Stretch: A weaker absorption band for the carbon-chlorine stretch is expected in the range of 550-730 cm⁻¹ .[11]
-
Aromatic C=C Stretches: Medium to weak absorptions in the region of 1450-1600 cm⁻¹ will be present, corresponding to the carbon-carbon double bond stretching within the benzene ring.
-
C-H Stretches: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the downfield region, typically between δ 7.5 and 8.5 ppm . Their exact chemical shifts and coupling patterns will be influenced by the electronic effects of the nitro, methyl, and benzoyl chloride groups.
-
Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield region, likely around δ 2.4-2.6 ppm .
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
-
Carbonyl Carbon (-COCl): This carbon is highly deshielded and will appear significantly downfield, in the range of δ 165-175 ppm .
-
Aromatic Carbons (C-NO₂ and C-CH₃): The carbon atom attached to the electron-withdrawing nitro group will be downfield, while the carbon attached to the methyl group will be slightly upfield relative to the other aromatic carbons. The aromatic carbons are expected in the range of δ 120-155 ppm .
-
Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region, typically around δ 20-22 ppm .
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 199.59). Due to the presence of chlorine, a characteristic isotopic peak (M+2) will be observed at m/z ≈ 201.59, with an intensity of approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Key Fragmentation Pathways: Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group (NO₂) or a nitro radical (NO·).[12][13][14] A significant fragmentation pathway for benzoyl chlorides is the loss of the chlorine atom to form an acylium ion. Therefore, prominent fragments might be observed corresponding to:
-
[M - Cl]⁺: Loss of the chlorine atom (m/z ≈ 164).
-
[M - NO₂]⁺: Loss of the nitro group (m/z ≈ 153).
-
Further fragmentation of the aromatic ring structure.
-
Experimental Protocols for Physical Property Determination
To ensure the generation of reliable and reproducible data, standardized experimental protocols must be followed. The methodologies described below are designed to be self-validating systems for the determination of the physical properties of 2-Methyl-6-nitrobenzoyl chloride.
Melting Point Determination (Capillary Method)
Causality: The melting point is determined by heating a small, powdered sample in a capillary tube within a calibrated apparatus. The temperature at which the solid transitions to a liquid is observed. A sharp, well-defined melting range is a strong indicator of sample purity.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the 2-Methyl-6-nitrobenzoyl chloride sample is dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material (2-3 mm in height).
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (68-70 °C).
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted.
-
-
Reporting: Report the melting point as a range from the onset of melting to the completion of melting.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Vacuum Distillation)
Causality: Due to the thermal sensitivity of 2-Methyl-6-nitrobenzoyl chloride, its boiling point must be determined under reduced pressure to avoid decomposition. Vacuum distillation lowers the boiling point by reducing the external pressure that the liquid's vapor pressure must overcome to boil.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Charging: Charge the round-bottom flask with the 2-Methyl-6-nitrobenzoyl chloride sample and a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully apply the vacuum to the desired pressure.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Observation and Data Collection:
-
Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.
-
Record the pressure from the vacuum gauge.
-
Continue distillation until a stable temperature is observed.
-
-
Reporting: Report the boiling point as a temperature at a specific pressure (e.g., 150 °C at 10 mmHg).
Caption: Workflow for Vacuum Boiling Point Determination.
Safety, Handling, and Storage
Trustworthiness: As a reactive acyl chloride containing a nitro group, 2-Methyl-6-nitrobenzoyl chloride presents several hazards. Adherence to strict safety protocols is non-negotiable.
-
Hazards: This compound is expected to be corrosive and cause severe skin burns and eye damage.[15] It is a lachrymator and is harmful if inhaled or swallowed. Due to its reactivity with water, it can release hydrogen chloride gas, which is also corrosive and an irritant to the respiratory system.[6]
-
Handling:
-
Always handle 2-Methyl-6-nitrobenzoyl chloride in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and tightly sealed safety goggles or a face shield.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Keep away from water and other protic solvents to prevent violent reactions and decomposition.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The storage area should be designated for corrosive materials.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Conclusion
2-Methyl-6-nitrobenzoyl chloride is a reactive chemical intermediate with distinct physical properties shaped by its unique substitution pattern. This guide has provided a detailed examination of its known physical constants, an analysis of its expected spectral characteristics, and robust protocols for their experimental determination. A thorough understanding of these properties, coupled with stringent adherence to safety protocols, is essential for the successful and safe application of this compound in research and development.
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